D-Methionine D-Methionine Methionine is a sulfur-containing amino acid that is butyric acid bearing an amino substituent at position 2 and a methylthio substituent at position 4. It has a role as an Escherichia coli metabolite, a Saccharomyces cerevisiae metabolite, a plant metabolite, a Daphnia magna metabolite and an algal metabolite. It is an alpha-amino acid and a sulfur-containing amino acid. It is functionally related to a butyric acid. It is a conjugate base of a methioninium. It is a conjugate acid of a methioninate. It is a tautomer of a methionine zwitterion.
A preparation of methionine that includes a mixture of D-methionine and L-methionine isomers.
DL-Methionine is a natural product found in Drosophila melanogaster, Mycoplasma gallisepticum, and other organisms with data available.
Methionine is one of nine essential amino acids in humans (provided by food), Methionine is required for growth and tissue repair. A sulphur-containing amino acid, methionine improves the tone and pliability of skin, hair, and strengthens nails. Involved in many detoxifying processes, sulphur provided by methionine protects cells from pollutants, slows cell aging, and is essential for absorption and bio-availability of selenium and zinc. Methionine chelates heavy metals, such as lead and mercury, aiding their excretion. It also acts as a lipotropic agent and prevents excess fat buildup in the liver. (NCI04)
A sulfur-containing essential L-amino acid that is important in many body functions.
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Brand Name: Vulcanchem
CAS No.: 348-67-4
VCID: VC21540915
InChI: InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
SMILES: CSCCC(C(=O)O)N
Molecular Formula: C5H11NO2S
C5H11NO2S
CH3S(CH2)2CH(NH2)COOH
Molecular Weight: 149.21 g/mol

D-Methionine

CAS No.: 348-67-4

Cat. No.: VC21540915

Molecular Formula: C5H11NO2S
C5H11NO2S
CH3S(CH2)2CH(NH2)COOH

Molecular Weight: 149.21 g/mol

* For research use only. Not for human or veterinary use.

D-Methionine - 348-67-4

CAS No. 348-67-4
Molecular Formula C5H11NO2S
C5H11NO2S
CH3S(CH2)2CH(NH2)COOH
Molecular Weight 149.21 g/mol
IUPAC Name 2-amino-4-methylsulfanylbutanoic acid
Standard InChI InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
Standard InChI Key FFEARJCKVFRZRR-UHFFFAOYSA-N
Isomeric SMILES CSCC[C@H](C(=O)O)N
SMILES CSCCC(C(=O)O)N
Canonical SMILES CSCCC(C(=O)O)N
Boiling Point 300.00 to 301.00 °C. @ 760.00 mm Hg
Melting Point 281 °C

Chemical Properties and Structure

Molecular Characteristics

D-Methionine has the molecular formula C5H11NO2S with a molecular weight of 149.211 g/mol . It is also known by several other names including "Methionine, D-", "R-Methionine", and "d-2-Amino-4-(methylthio)butyric acid" . Its IUPAC Standard InChI notation is InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 .

Physical Properties

D-Methionine has distinct physical properties that influence its behavior in biological systems. One significant property is its enthalpy of sublimation, measured at 125.1 ± 0.8 kJ/mol at a temperature of 455 K . This thermodynamic property provides insights into the compound's stability and phase behavior, which can impact its formulation for pharmaceutical applications.

Table 1: Physical Properties of D-Methionine

PropertyValueReference
Molecular Weight149.211 g/mol
FormulaC5H11NO2S
Enthalpy of Sublimation125.1 ± 0.8 kJ/mol at 455 K
CAS Registry Number348-67-4

Biochemistry and Metabolism

Metabolism Comparison with L-Methionine

The metabolism of D-Methionine differs significantly from L-Methionine in various biological systems. While L-Methionine is readily incorporated into proteins during translation as the initiator amino acid, D-Methionine follows alternative metabolic pathways. In the methionine cycle, L-Methionine is converted to S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular methylation reactions . These methylations are essential for gene expression regulation, protein function, and cellular signaling.

Role in Metabolic Pathways

While methionine is generally known to participate in the transmethylation cycle or methionine salvage pathway, where homocysteine is methylated to form methionine through the enzyme methionine synthase using methylcobalamin (vitamin B12) as a cofactor , D-Methionine's specific interactions with these pathways are still being elucidated.

In protein synthesis, L-Methionine serves as the initiator amino acid, with the initiator tRNA binding to the start codon on the mRNA, carrying methionine to initiate translation . D-Methionine cannot directly participate in this process but may influence protein synthesis through other mechanisms, such as competition with L-Methionine for enzymes involved in methionine recycling.

Bioavailability and Efficacy

Comparative Bioavailability to L-Methionine

A significant finding from research is that D-Methionine demonstrates comparable bioavailability to L-Methionine in certain biological systems. In a nitrogen balance experiment conducted with weanling pigs, researchers tested the hypothesis that D-Methionine has the same bioavailability and efficacy as L-Methionine . The study used a Met-deficient basal diet containing 0.24% standardized ileal digestible (SID) Met, with additional diets formulated by adding increasing amounts (0.036%, 0.072%, or 0.108%) of either D-Met or L-Met .

Table 2: Bioavailability Comparison of D-Methionine and L-Methionine

ParameterFindingStatistical Significance
Relative Bioavailability101% (D-Met vs. L-Met)95% CI: 57%–146%
N RetentionLinear increase with both formsP < 0.01
Jejunum Morphology (villus height, crypt depth)No difference between formsNot significant
Antioxidant Capacity in Plasma/TissuesNo difference between formsNot significant
mRNA Abundance for Amino Acid TransportersNo difference between formsNot significant

Therapeutic Applications

Antioxidant Properties

D-Methionine functions as a potent antioxidant, which forms the basis for many of its therapeutic applications. As a sulfur-containing amino acid, it can scavenge reactive oxygen species and reduce oxidative stress in various tissues . This antioxidant activity makes D-Methionine particularly valuable in conditions characterized by elevated oxidative damage.

Protection Against Drug-Induced Toxicity

One of the most promising applications of D-Methionine is its protective effect against cisplatin-induced toxicity. Cisplatin is a widely used chemotherapeutic agent that causes significant side effects, including nephrotoxicity and anorexia . Research has demonstrated that D-Methionine can mitigate these adverse effects.

In a study investigating cisplatin-induced chronic toxicity in rats, oral D-Methionine (300 mg/kg body weight) was administered daily for 20 days alongside a chronic cisplatin administration model (5 mg/kg body weight injected intraperitoneally on days 1, 8, and 15) . The results showed remarkable protective effects:

  • Cisplatin alone decreased food intake by 52% and body weight by 31% compared to control groups

  • D-Methionine coadministration with cisplatin reduced these effects to only 29% decrease in food intake and 8% decrease in body weight

  • D-Methionine demonstrated protective effects against hematological toxicities commonly observed with cisplatin treatment

  • The protective mechanism appears to involve elevated antioxidative activity, which counters the renal oxidative stress induced by cisplatin

Table 3: Protective Effects of D-Methionine Against Cisplatin-Induced Toxicity

ParameterCisplatin OnlyCisplatin + D-MethionineImprovement
Food Intake Reduction52%29%23%
Body Weight Reduction31%8%23%
Feeding EfficiencySignificantly decreasedImprovedSignificant
Renal Oxidative StressElevatedReducedSignificant
Antioxidative ActivityReducedElevatedSignificant
Kidney HistopathologyLeukocyte infiltration, tubule vacuolization, tubular expansionReduced damageSignificant

D-Methionine Derivatives and Related Compounds

D-Methionine can undergo various chemical modifications that alter its properties and potential applications. One such derivative is D-methionine (S)-S-oxide, which has the molecular formula C5H11NO2S with a molecular weight of 165.21 g/mol . This compound is an enantiomer of L-methionine (R)-S-oxide and represents an oxidized form of D-methionine .

The oxidation of the sulfur atom in D-methionine creates additional stereochemistry, with the (S)-S-oxide configuration having distinct chemical and potentially biological properties. Such modifications can influence the compound's reactivity, solubility, and interactions with biological systems, potentially expanding the therapeutic applications of D-methionine derivatives.

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